molecular formula C18H15F3N2O4 B286987 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B286987
M. Wt: 380.3 g/mol
InChI Key: ISYWXYMRLZSIID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and materials science.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole have been extensively studied. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is its versatility in scientific research. It can be used as a building block for the synthesis of various functional materials, as well as a tool for studying biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole. One direction is to further explore its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to investigate its potential as a building block for the synthesis of new functional materials with unique properties. Additionally, more studies are needed to fully understand its mechanism of action and its effects on biological processes.

Synthesis Methods

The synthesis of 2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves the reaction of 4-(trifluoromethyl)benzohydrazide with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In materials science, it has been used as a building block for the synthesis of functional materials, such as luminescent materials and liquid crystals.

properties

Molecular Formula

C18H15F3N2O4

Molecular Weight

380.3 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H15F3N2O4/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-23-22-16(27-17)10-4-6-12(7-5-10)18(19,20)21/h4-9H,1-3H3

InChI Key

ISYWXYMRLZSIID-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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